![molecular formula C8H6ClN3O2S2 B2600305 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide CAS No. 622804-28-8](/img/structure/B2600305.png)
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
Overview
Description
“6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of chemical entities in the molecule, such as the number of hydrogen and carbon atoms, and their connectivity .Chemical Reactions Analysis
The chemical reactions involving “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” can be studied using various techniques. For instance, the reaction of (E)-5-arylidenethiazolidine-2,4-diones and 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide in the presence of anhydrous K2CO3 in DMF can yield desired compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” can be analyzed using various techniques. For instance, the yield, melting point (mp), and spectral data (1H-NMR and 13C-NMR) can provide valuable information about the compound .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : One study describes a one-pot synthesis method for creating heterocyclic compounds like N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing a method for developing related chemical structures (Rozentsveig et al., 2013).
Antibacterial Properties : Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, highlights their potential use as antibacterial agents (Azab et al., 2013).
Antimicrobial Activity : A study on the synthesis of new heterocycles based on pyrazole with a sulfonamido moiety, highlights their antimicrobial properties (El‐Emary et al., 2002).
Applications in Material Science and Chemistry
Crystal Structure Analysis : Research on chlorothiazide–pyridine compounds, which includes similar structures, explores the crystal structure stabilized by intermolecular hydrogen bonds, relevant for material science applications (Johnston et al., 2008).
Antimicrobial Agents Design : Studies on the design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents provide insights into the potential medical applications of these compounds (El‐Sayed et al., 2017).
Electronic Effects in Molecular Structures : Research into the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled structures sheds light on their potential in developing advanced materials (Edder et al., 2000).
Anticonvulsant Agents : A study synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety and evaluating their anticonvulsant activity suggests potential applications in neuroscience (Farag et al., 2012).
Antiproliferative Agents : Research into the synthesis of novel heterocyclic compounds as potential antiproliferative agents highlights applications in cancer research (Bashandy et al., 2014).
Herbicidal Activity : A study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds shows their potential as herbicides for plant ecosystem health (Moran, 2003).
Metabolic Stability in Drug Design : Investigations into the metabolic stability of phosphoinositide 3-kinase inhibitors, utilizing 6,5-heterocycles including sulfonamide derivatives, provide insights into drug design and metabolism (Stec et al., 2011).
Crystallographic Studies : Analysis of the crystal structure of a sulfonamide derivative related to 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide enhances understanding of molecular interactions and structures (Suchetan et al., 2013).
Future Directions
The future directions in the research of “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could focus on their potential use as anti-inflammatory agents, their mechanism of action, and the development of more efficient synthesis methods .
properties
IUPAC Name |
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-7-2-1-6(5-11-7)16(13,14)12-8-10-3-4-15-8/h1-5H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVCPBBHPRKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=NC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide |
Synthesis routes and methods I
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